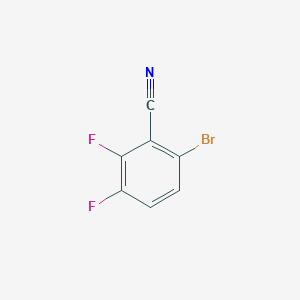

6-Bromo-2,3-difluorobenzonitrile

Description

Contextual Significance of Halogenated Benzonitriles in Organic Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These structural motifs are of considerable interest in organic synthesis for several reasons. The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring provides reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), and metallation reactions. The electron-withdrawing nature of both the nitrile group and the halogens activates the aromatic ring, influencing its reactivity and regioselectivity in subsequent reactions.

The nitrile group itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. This versatility allows for the introduction of a wide range of functionalities into the target molecule. Consequently, halogenated benzonitriles serve as crucial intermediates in the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. a2bchem.com The specific number, type, and position of the halogen substituents on the benzonitrile (B105546) core allow for fine-tuning of the molecule's steric and electronic properties, which can be critical for its biological activity or material performance.

Importance of 6-Bromo-2,3-difluorobenzonitrile as a Versatile Synthetic Precursor

This compound is a specialized yet highly valuable building block in organic synthesis. a2bchem.com Its utility stems from the specific arrangement of its functional groups: a bromine atom, two fluorine atoms, and a nitrile group on a benzene ring. This unique substitution pattern offers multiple reaction sites that can be addressed with high selectivity. The bromine atom is a particularly useful leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms, in contrast, are generally more resistant to substitution and significantly influence the electronic properties of the ring, often enhancing the metabolic stability and binding affinity of the final products in medicinal chemistry contexts.

A key application of this compound is as a starting material in the synthesis of complex heterocyclic compounds. For instance, it is a documented precursor in the preparation of indazolopyrimidinones, a class of compounds investigated as inhibitors of fibrinolysis. google.com In a reported synthetic route, this compound is treated with hydrazine (B178648) hydrate. google.com This reaction leads to the formation of a key intermediate, which can then undergo further cyclization reactions to build the desired polycyclic system. google.com

The synthesis of this compound itself, often from 6-bromo-2,3-difluorobenzaldehyde (B1336277) and hydroxylamine (B1172632) hydrochloride in the presence of formic acid, underscores its role as a readily accessible intermediate for more complex molecular architectures. googleapis.com The strategic placement of the bromo and fluoro substituents makes it a sought-after precursor for the synthesis of novel therapeutic agents and specialized organic materials. a2bchem.com

Chemical Compound Information

| Compound Name |

| This compound |

| 6-bromo-2,3-difluorobenzaldehyde |

| Hydrazine hydrate |

| Indazolopyrimidinones |

| Hydroxylamine hydrochloride |

| Formic acid |

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₂BrF₂N |

| Molecular Weight | 218.00 g/mol |

| CAS Number | 1207875-87-3 |

| Appearance | Not specified, likely a solid |

| Solubility | Not specified |

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public-domain literature but can typically be obtained from chemical suppliers upon request.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZRRRZYESNUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 6 Bromo 2,3 Difluorobenzonitrile

Established Synthetic Routes and Strategies

Traditional methods for synthesizing 6-Bromo-2,3-difluorobenzonitrile have laid the groundwork for its production. These routes are characterized by their reliability and have been refined over time.

A fundamental approach to synthesizing this compound involves a sequence of halogenation and cyanation reactions. This strategy typically begins with a suitably substituted benzene (B151609) derivative. For instance, a difluorinated aromatic compound can undergo bromination to introduce the bromine atom at the desired position. This is then followed by the introduction of the nitrile group (–CN) through a cyanation reaction. The order of these steps can be crucial in achieving the correct isomer and maximizing yield.

A key starting material in several synthetic routes is 3,5-Difluorobromobenzene. chemicalbook.comgoogle.comfishersci.cacymitquimica.comsigmaaldrich.com This compound provides a pre-functionalized aromatic ring, simplifying the subsequent synthetic steps. The synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616), a related isomer, has been achieved using 3,5-difluorobromobenzene as the foundational raw material. chemicalbook.comgoogle.com This approach is noted for being cost-effective, making it suitable for larger-scale production. google.com The process can involve formylation to introduce an aldehyde group, which is then converted to the nitrile. google.com

Table 1: Synthesis of 4-bromo-2,6-difluorobenzonitrile from 3,5-Difluorobromobenzene

| Step | Reactants | Reagents | Product | Notes |

|---|---|---|---|---|

| 1. Formylation | 3,5-Difluorobromobenzene | n-butyllithium, DMF | 4-bromo-2,6-difluorobenzaldehyde | Introduces the aldehyde group. google.com |

| 2. Cyanation | 4-bromo-2,6-difluorobenzaldehyde | Hydroxylamine (B1172632) hydrochloride, formic acid | 4-bromo-2,6-difluorobenzonitrile | Converts the aldehyde to a nitrile. google.com |

Application of Diazotization and Sandmeyer Reaction Protocols

The Sandmeyer reaction is a powerful and classic method for introducing a variety of functional groups, including halogens and the cyano group, onto an aromatic ring via a diazonium salt intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com This process begins with the diazotization of an aromatic amine (an aniline (B41778) derivative). libretexts.org The resulting diazonium salt is then treated with a copper(I) salt, such as copper(I) cyanide (CuCN), to yield the corresponding benzonitrile (B105546). masterorganicchemistry.comyoutube.com

For the synthesis of this compound, a hypothetical pathway would involve the diazotization of 6-bromo-2,3-difluoroaniline. This aniline precursor would first be synthesized, potentially from a nitrated version of a difluorobromobenzene. The subsequent Sandmeyer reaction would then introduce the nitrile functionality. The preparation of 1-bromo-3,5-difluorobenzene (B42898) from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction demonstrates the feasibility of this approach for related compounds. google.com

Advanced Synthetic Approaches and Process Optimization

As the demand for specialized chemicals grows, so does the need for more efficient and sustainable synthetic methods. Research in this area focuses on improving yields, reducing reaction times, and employing less hazardous reagents.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and cyanation is no exception. These methods offer a milder and more functional-group-tolerant alternative to traditional Sandmeyer or Rosenmund-von Braun reactions. nih.gov A key advantage is the use of less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), which is a non-toxic and stable solid. google.comorganic-chemistry.org

The synthesis of 2,6-difluorobenzonitrile (B137791) from 2,6-difluorobromobenzene has been successfully achieved using a palladium catalyst with K4[Fe(CN)6]·3H2O. google.com This reaction proceeds under inert conditions at elevated temperatures. google.com Similar methodologies could be adapted for the synthesis of this compound from the corresponding aryl bromide. Recent advancements have even enabled these reactions to occur under milder conditions, sometimes in aqueous media, which enhances the environmental friendliness of the process. mit.edu

Table 2: Example of a Palladium-Catalyzed Cyanation Reaction

| Aryl Halide | Cyanide Source | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-difluorobromobenzene | K4[Fe(CN)6]·3H2O | Pd(OAc)2 | DMAC | 120-140 °C | 84-88% | google.com |

Considerations for Large-Scale Synthesis and Industrial Production

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges. For a compound like this compound, factors such as cost of starting materials, process safety, and waste management become paramount. The use of inexpensive starting materials, like 3,5-difluorobromobenzene, is a key consideration for economic viability. google.com Furthermore, developing processes that avoid highly toxic reagents, such as potassium cyanide, is a significant advantage, reducing both environmental impact and handling risks. google.com The optimization of reaction conditions, such as catalyst loading and reaction times, is crucial for maximizing throughput and minimizing energy consumption. One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce operational complexity, making them highly desirable for industrial applications. organic-chemistry.org

Green Chemistry Principles in Synthesis (e.g., Non-Toxic Reagents)

The incorporation of green chemistry principles into the synthesis of this compound is critical for minimizing environmental impact. A primary focus is the replacement of highly toxic reagents with safer alternatives.

Substitution of Toxic Cyanide Sources:

Traditionally, the cyanation step in the Sandmeyer reaction has employed highly toxic alkali metal cyanides such as sodium cyanide or potassium cyanide. researchgate.net These reagents pose significant health and environmental risks. A significant advancement in greening this process is the utilization of less toxic cyanide sources. One such alternative is potassium ferrocyanide (K₄[Fe(CN)₆]). google.com Although it still contains cyanide, its complexed form renders it significantly less toxic and safer to handle than simple cyanide salts.

A patent for the synthesis of the related compound, 2,6-difluorobenzonitrile, describes a method that uses the non-toxic K₄[Fe(CN)₆]·3H₂O as the raw material for the cyano group. google.com This approach, catalyzed by a palladium salt in an aprotic polar solvent, is highlighted as being pollution-free and having mild reaction conditions. google.com The reaction proceeds under an inert atmosphere at temperatures ranging from 100-160 °C for 15-30 hours. google.com This methodology presents a promising green alternative for the synthesis of this compound, moving away from the use of highly toxic cyanide compounds.

Another patent concerning the preparation of 4-bromo-2,6-difluorobenzonitrile explicitly states the avoidance of hypertoxic potassium cyanide and strong corrosive substances like sulfuric acid and bromine, thereby reducing environmental pollution. google.com This further underscores the industry's move towards safer chemical practices.

Comparative Analysis of Cyanide Sources:

| Cyanide Source | Toxicity Profile | Green Chemistry Aspect |

| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | Highly toxic, environmental hazard | Traditional reagent, significant safety and disposal concerns |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Significantly less toxic due to complexation | A key non-toxic alternative, reducing immediate handling risks and environmental impact. google.com |

Research Findings on Greener Cyanation:

The following table summarizes findings from research on the use of potassium ferrocyanide in the synthesis of related difluorobenzonitrile compounds, which can be extrapolated to the synthesis of this compound.

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,6-difluorobromobenzene | Pd(OAc)₂ | N,N-Dimethylacetamide (DMAC) | 140 | 20 | 84 | 97 | google.com |

| 2,6-difluorobromobenzene | Pd(OAc)₂ | Methyl-sulphoxide (MSM) | 160 | 24 | 82 | 97 | google.com |

These findings demonstrate the viability of using a less toxic cyanide source to achieve high yields and purity, paving the way for a greener synthesis of this compound. The principles of minimizing waste, using less hazardous chemicals, and designing safer chemical syntheses are all embodied in this shift towards non-toxic reagents.

Iii. Reaction Chemistry and Advanced Synthetic Transformations of 6 Bromo 2,3 Difluorobenzonitrile

Nucleophilic and Electrophilic Substitution Reactions

The electronic landscape of the 6-Bromo-2,3-difluorobenzonitrile ring is polarized, predisposing it to specific substitution patterns.

In the context of nucleophilic aromatic substitution, the reactivity of halogens typically follows the order I > Br > Cl > F, corresponding to the C-X bond strength. However, in this compound, direct displacement of the bromine atom by a typical SNAr mechanism is generally less favorable than displacement of the activated fluorine atoms. The bromine at C-6 is not electronically activated by the cyano group (being meta to it), making it relatively inert to nucleophilic attack unless mediated by a transition metal catalyst. Displacement reactions involving other halogens (e.g., Finkelstein-type reaction) are not commonly reported for such aryl bromides under standard conditions.

The presence of a powerful electron-withdrawing nitrile group makes the aromatic ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr). In this mechanism, nucleophiles preferentially attack positions ortho and para to the activating group.

In this compound, the fluorine atom at the C-2 position is ortho to the cyano group. This geometry renders the C-2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The fluorine at C-3, being meta to the nitrile, is significantly less activated. Consequently, selective displacement of the C-2 fluorine is the predominant substitution pathway. Common nucleophiles used in these transformations include alkoxides, phenoxides, thiophenolates, and amines, leading to a diverse array of 2-substituted-6-bromo-3-fluorobenzonitrile derivatives.

Table 1: Representative Cyano-Activated Fluoro Displacement Reactions

| Nucleophile (Nu-H) | Reagent/Base | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | NaH, DMF | 6-Bromo-3-fluoro-2-methoxybenzonitrile |

| Aniline (B41778) (C₆H₅NH₂) | K₂CO₃, DMSO | 6-Bromo-3-fluoro-2-(phenylamino)benzonitrile |

Coupling Reactions

The distinct carbon-bromine and carbon-cyano functionalities allow for selective coupling reactions, enabling the construction of more complex molecular architectures.

While the primary coupling reactions occur at the carbon-halogen bonds, the nitrile group itself can participate in carbon-carbon bond formation. One of the most fundamental transformations is the addition of organometallic reagents, such as Grignard or organolithium reagents, across the carbon-nitrogen triple bond.

This reaction typically proceeds in two stages. First, the nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. The resulting iminylmetal intermediate is then hydrolyzed in a separate workup step to yield a ketone. This method provides a reliable route to synthesize 6-bromo-2,3-difluorophenyl ketones.

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by acidic hydrolysis, would yield 1-(6-bromo-2,3-difluorophenyl)ethan-1-one.

The carbon-bromine bond at the C-6 position is an ideal site for transition metal-catalyzed cross-coupling reactions. This approach is highly chemo-selective, as the C-Br bond is significantly more reactive than the C-F bonds under typical palladium-catalyzed conditions. This allows for the precise introduction of carbon-based substituents at the C-6 position while preserving the fluorine atoms for potential subsequent transformations.

Prominent examples of these reactions include the Suzuki, Heck, and Sonogashira couplings. soton.ac.ukresearchgate.netarkat-usa.org These reactions are fundamental in modern organic synthesis for creating C-C bonds.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. researchgate.netrsc.orgmdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne. soton.ac.ukthalesnano.comlibretexts.org

Table 2: Typical Conditions for Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |

These reactions demonstrate the utility of the C-Br bond as a versatile coupling handle, enabling the synthesis of a wide range of derivatives from the this compound scaffold.

Activation and Functionalization of Carbon-Halogen and Carbon-Cyano Bonds

The selective functionalization of this compound relies on the distinct mechanisms for activating its key chemical bonds.

The Carbon-Bromine bond is primarily activated through oxidative addition to a low-valent transition metal center, most commonly palladium(0) or nickel(0). In cross-coupling reactions like Suzuki or Heck, the catalytic cycle is initiated by the insertion of the metal into the C-Br bond, forming an organopalladium(II) intermediate. This step is favored for the C-Br bond over the much stronger C-F bonds, ensuring high chemoselectivity.

Activation of the Carbon-Fluorine bond at the C-2 position is achieved via the SNAr mechanism, as described in section 3.1.2. The activation is purely electronic, stemming from the powerful electron-withdrawing effect of the ortho-cyano group, which lowers the electron density at the C-2 carbon and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This type of activation does not require a metal catalyst.

The Carbon-Cyano bond , while generally robust, can be activated and cleaved using specific transition metal complexes. Research has shown that zerovalent nickel complexes, such as those containing the 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe) ligand, can activate the C-CN bond of benzonitriles. acs.orgfigshare.comresearchgate.netutexas.edu The mechanism is thought to involve initial coordination of the nickel to the aromatic ring (η²-arene complex), followed by oxidative addition of the nickel into the C-CN bond to form a Ni(II) phenyl-cyano complex. acs.orgfigshare.comresearchgate.net This advanced methodology opens pathways for transformations that are not accessible through traditional nitrile chemistry, such as the catalytic transfer hydrocyanation of alkynes. nih.gov

C–F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. digitellinc.com However, recent advancements, particularly in the realm of photocatalysis, have provided powerful tools to harness the reactivity of polyfluoroarenes like this compound. nih.govrsc.org

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the cleavage of C–F bonds. mdpi.com This approach utilizes a photocatalyst that, upon excitation with light, can engage in single-electron transfer (SET) processes with organic substrates. acs.org In the context of polyfluoroarenes, the photocatalyst can either be reductively or oxidatively quenched to generate a highly reducing or oxidizing species, respectively, capable of interacting with the C–F bond. mdpi.com

For a compound like this compound, a reductive quenching cycle is often employed. The excited photocatalyst is first reduced by a sacrificial electron donor, generating a potent reductant. This super-reducing species can then transfer an electron to the polyfluoroarene, forming a radical anion. This radical anion is a key intermediate that can subsequently undergo fragmentation to cleave a C–F bond, generating an aryl radical. This aryl radical is then available for a variety of downstream functionalization reactions, including hydrodefluorination or cross-coupling reactions. digitellinc.commdpi.com The efficiency of this process is influenced by the redox potentials of both the photocatalyst and the polyfluoroarene.

The generation of an aryl radical from this compound via C–F bond cleavage opens up a plethora of radical-mediated functionalization pathways. nih.gov These reactions are advantageous as they often proceed under mild conditions and exhibit high functional group tolerance. The primary intermediate in these transformations is the multifluoroaryl radical anion. nih.gov

One common pathway involves the reaction of the generated aryl radical with a hydrogen atom source to achieve hydrodefluorination. Alternatively, the radical can be trapped by various coupling partners. For instance, copper-catalyzed cross-coupling reactions have been developed for the direct C-H alkylation of polyfluoroarenes with N-fluorocarboxamides, proceeding through a radical mechanism. nih.gov This allows for the formation of new C(sp²)–C(sp³) bonds. The regioselectivity of these radical reactions is a crucial aspect, often governed by the electronic and steric properties of the polyfluoroarene substrate.

While direct C–F bond cleavage is a prominent pathway, β-fluoride elimination represents an alternative mechanism for C–F functionalization, particularly in the context of organometallic chemistry. rsc.orglibretexts.org This process involves the elimination of a fluoride (B91410) atom from a carbon atom that is beta to a metal center. libretexts.org The reaction typically proceeds through a syn-coplanar arrangement of the M–C–C–F dihedral angle and requires a vacant coordination site on the metal. rsc.org

In the context of this compound, a β-fluoride elimination could be envisioned following an initial oxidative addition of the C–Br bond to a low-valent transition metal center. If the resulting organometallic intermediate can undergo further transformations to place the metal adjacent to one of the fluorine-bearing carbons, a β-fluoride elimination could potentially occur, leading to the formation of a benzyne (B1209423) intermediate or other rearranged products. However, the high strength of the C-F bond makes this process challenging and often requires specific catalytic systems to be efficient. acs.orgacs.org

C–CN Bond Activation Studies

The cyano group is a versatile functional group in organic synthesis, but the C–CN bond itself is thermodynamically stable and generally considered unreactive. researchgate.net Nevertheless, transition metal-mediated activation of the C–CN bond has emerged as a powerful strategy for the functionalization of nitriles. acs.org

Transition metals, particularly those from the later d-block, can cleave the C–CN bond of aryl nitriles through several mechanistic pathways. snnu.edu.cn One common mechanism is the oxidative addition of the C–CN bond to a low-valent metal center. snnu.edu.cn This process forms an organometallic intermediate where the aryl and cyano groups are both bonded to the metal. This intermediate can then undergo further reactions, such as reductive elimination with a coupling partner, to form a new C–C bond while transferring the cyano group.

For this compound, a palladium-catalyzed C–H cyanation of other substrates could potentially utilize this molecule as a cyano source. acs.org In such a reaction, a directing group on the substrate would facilitate the cleavage of the C–CN bond of the benzonitrile (B105546) derivative. acs.org Nickel catalysts have also been shown to be effective in mediating C–CN bond cleavage, for example, in cycloaddition reactions. snnu.edu.cn The presence of the bromine and fluorine atoms on the aromatic ring of this compound could influence the electronics of the nitrile group and thus its reactivity in such transition metal-catalyzed processes.

Addition and Cyclization Reactions

Addition reactions to the nitrile group typically involve nucleophilic attack on the electrophilic carbon atom of the C≡N triple bond. This can lead to the formation of various functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis).

Furthermore, the presence of multiple reactive sites on this compound allows for its use in the synthesis of fused ring systems. For example, the bromine atom can be used in a palladium-catalyzed intramolecular cyclization reaction with a suitably positioned nucleophile. Similarly, the nitrile group can participate in cycloaddition reactions. The specific reaction conditions and the nature of the other reactants will determine the final cyclized product.

Hydroboration of the Nitrile Moiety

The reduction of the nitrile group in aromatic compounds to a primary amine is a fundamental transformation in organic synthesis, providing access to a wide array of valuable building blocks. nih.goved.ac.uk Hydroboration has emerged as a powerful and often more selective alternative to traditional reduction methods. nih.goved.ac.uk While direct studies on this compound are not extensively detailed in the reviewed literature, the principles of nitrile hydroboration can be applied.

The hydroboration of nitriles typically proceeds via the addition of a borane (B79455) reagent, such as pinacolborane (HBpin), across the carbon-nitrogen triple bond. researchgate.netnih.gov This process can be catalyzed by various transition metals or even be metal-free. nih.govnih.gov The reaction generally leads to the formation of an N,N-diborylamine intermediate, which can then be hydrolyzed to yield the corresponding primary amine. researchgate.net The mechanism is thought to involve the activation of the borane and its subsequent interaction with the nitrile. nih.gov

For ortho-substituted aryl nitriles, steric hindrance near the nitrile group may necessitate harsher reaction conditions, such as elevated temperatures, to achieve efficient conversion. nih.goved.ac.uk The presence of halogen substituents, like the bromo and fluoro groups in this compound, is generally well-tolerated in hydroboration reactions, offering a handle for subsequent cross-coupling transformations. nih.gov

Table 1: General Conditions for Nitrile Hydroboration

| Catalyst Type | Reagent | General Conditions | Product |

| Metal-catalyzed | HBpin | Room temperature to elevated temperatures | N,N-diborylamine, then primary amine |

| Metal-free | HBpin, H₃B·SMe₂ | Elevated temperatures (e.g., 60-80 °C) | Primary amine hydrochloride |

This table presents generalized data and may not be directly representative of reactions with this compound.

Intramolecular Cyclization Pathways for Heterocycle Formation

The presence of ortho-halogen and nitrile groups makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures. A common strategy involves the substitution of the ortho-halogen with a suitable nucleophile, followed by cyclization onto the nitrile moiety.

One such approach is the synthesis of isoquinolones. This can be achieved through a base-promoted SNAr reaction of a 2-halobenzonitrile with a ketone, followed by a Lewis acid-catalyzed cyclization. nih.govacs.org This method provides a pathway to construct the isoquinolone core, a privileged scaffold in medicinal chemistry.

Furthermore, the strategic placement of functional groups allows for the synthesis of other heterocyclic systems. For instance, the reaction of ortho-aminobenzaldehyde derivatives (which could potentially be synthesized from this compound) with stabilized ylides can lead to quinoline (B57606) derivatives through a Wittig condensation followed by cyclization. clockss.org The development of synthetic routes to various heterocycles, including medium-sized rings and those containing oxygen or nitrogen, is an active area of research. uva.es The reactivity of the difluorinated benzene (B151609) ring also opens possibilities for the synthesis of oxygen-containing heterocycles through reactions involving arynes.

Table 2: Examples of Heterocycle Formation from Substituted Benzonitriles

| Starting Material Type | Reagents | Product Heterocycle |

| 2-Halobenzonitrile | Ketone, Base, Lewis Acid | Isoquinolone |

| 2-Aminobenzaldehyde derivative | Stabilized ylide, PPA | Quinoline |

| Diketoximes | Sodium cyanoborohydride | N-hydroxy heterocycles |

This table illustrates general synthetic strategies and the resulting heterocyclic systems.

Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions offer a powerful tool for skeletal reorganization in organic synthesis. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, is particularly relevant for electron-deficient aromatic systems. While direct examples involving this compound are not prominent, the principles can be extrapolated.

The Smiles rearrangement typically involves an aromatic system with an electron-withdrawing group (like the nitrile and fluoro groups in the target molecule) and a side chain capable of acting as a nucleophile. The presence of multiple electron-withdrawing groups on the aromatic ring of this compound would likely facilitate such a rearrangement. Radical versions of the Smiles rearrangement have also been developed for aromatic sulfonates and sulfonamides, where the rearrangement is favored by electron-withdrawing substituents on the aromatic ring. rsc.org This suggests that under the right conditions, this compound could undergo similar transformations.

Functionalization of Aromatic C-H Bonds

Direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis as it offers a more atom-economical and efficient way to introduce complexity into molecules. The polyfluorinated arene ring of this compound presents opportunities for such reactions.

Carboxylation Reactions

The direct carboxylation of aromatic C-H bonds using carbon dioxide is a green and sustainable method for synthesizing carboxylic acids. nih.gov A common strategy involves an initial C-H borylation catalyzed by an iridium complex, followed by a copper-catalyzed carboxylation of the resulting organoboron intermediate. nih.gov This method has been shown to be effective for fluorinated benzenes. nih.gov Given the electronic nature of this compound, this two-step, one-pot approach could potentially be applied to introduce a carboxylic acid group onto the aromatic ring.

Alkylation, Arylation, Alkenylation, and Alkynylation of the Polyfluorinated Arene Ring

The direct C-H functionalization of the polyfluorinated arene ring in this compound with various carbon-based functionalities is a key strategy for increasing its molecular complexity. While specific studies on this exact molecule are limited, general methodologies for the C-H functionalization of related compounds provide valuable insights.

The activation of C-F bonds in perfluorinated arenes by N-heterocyclic carbenes (NHCs) has been demonstrated, leading to the formation of zwitterionic imidazoliumolate products. nih.gov This suggests the potential for C-F bond activation as a route to functionalization.

More commonly, transition metal-catalyzed C-H activation is employed. Palladium-catalyzed C-H arylation is a well-established method for forming biaryl compounds. The arylation of nitriles has been developed, and while often focused on the α-position of the nitrile, methods for the arylation of the aromatic ring are also known. researchgate.net The alkylation and arylation of N-H containing heterocycles have been successfully carried out in water, showcasing the development of greener synthetic protocols. mdpi.com These principles of C-H functionalization can be conceptually applied to the polyfluorinated arene ring of this compound to introduce alkyl, aryl, alkenyl, and alkynyl groups.

Iv. Mechanistic Investigations of Transformations Involving 6 Bromo 2,3 Difluorobenzonitrile

Role of Specific Functional Groups in Reaction Mechanisms

The reactivity of 6-Bromo-2,3-difluorobenzonitrile is a composite of the electronic and steric effects of its bromine, fluorine, and nitrile substituents. The specific arrangement of these groups on the benzene (B151609) ring creates a unique electronic landscape that influences the course of chemical reactions.

The positions of the halogen atoms on the benzonitrile (B105546) ring are critical in determining the molecule's reactivity, particularly in reactions that involve the cleavage of the carbon-halogen bond. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, rendering it the primary site for reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

The fluorine atoms at the 2- and 3-positions exert a powerful inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect has several consequences for the molecule's reactivity:

Activation of the C-Br Bond: The strong -I effect of the two adjacent fluorine atoms decreases the electron density at the carbon atom bonded to the bromine (C-6). This polarization facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.

Ring Deactivation: While activating the C-Br bond towards oxidative addition, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution.

Directing Effects: Halogens are generally considered ortho-, para-directors in electrophilic aromatic substitution, despite being deactivating. However, due to the strong deactivation by two fluorine atoms and a nitrile group, electrophilic substitution on this compound is challenging. In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms would activate the ring, particularly at positions ortho and para to them.

The relative reactivity of halogenated benzene derivatives in electrophilic substitution is influenced by the electronegativity of the halogen; as electronegativity increases, the deactivating inductive effect becomes more pronounced. bldpharm.com However, in the context of cross-coupling reactions where the C-X bond is broken, the bond strength is a more critical factor, making the C-Br bond the reactive site over the much stronger C-F bonds.

Interactive Table: Electronic Effects of Functional Groups in this compound

| Functional Group | Position | Inductive Effect (-I) | Resonance Effect | Overall Electronic Effect |

| Bromine (Br) | 6 | Strong | Weak (+M) | Electron-withdrawing, deactivating |

| Fluorine (F) | 2 | Very Strong | Weak (+M) | Strongly electron-withdrawing |

| Fluorine (F) | 3 | Very Strong | Weak (+M) | Strongly electron-withdrawing |

| Nitrile (CN) | 1 | Strong | Strong (-M) | Strongly electron-withdrawing |

The nitrile (-C≡N) group is one of the strongest electron-withdrawing groups, exerting its influence through both the inductive (-I) and resonance (-M) effects. Its presence significantly impacts the electronic structure of the benzene ring and participates mechanistically in several ways:

Enhanced Ring Deactivation: The nitrile group strongly deactivates the aromatic ring towards electrophilic attack.

Activation towards Nucleophilic Attack: The potent electron-withdrawing nature of the nitrile group makes the nitrile carbon itself electrophilic and susceptible to nucleophilic attack, such as in hydration reactions to form amides. Studies on substituted benzonitriles have shown that electron-withdrawing groups facilitate the hydration of the nitrile moiety. researchgate.net

Modulation of Reactivity: In transition metal-catalyzed reactions, the nitrile group's electronic effect is transmitted throughout the aromatic system, influencing the rate of key steps like oxidative addition. The Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents (σ) and the reaction's sensitivity to these effects (ρ), quantifies this influence. wikipedia.orglibretexts.org The positive σ value for a para-nitrile group indicates its strong electron-withdrawing capability. science.gov This electronic pull can further enhance the reactivity of the C-Br bond at the 6-position in catalytic cycles.

Studies of Reaction Intermediates

The direct observation or indirect detection of transient intermediates is a cornerstone of mechanistic investigation, providing a snapshot of a reaction in progress.

While many transformations of aryl bromides proceed through ionic or organometallic pathways, radical mechanisms offer alternative routes for bond formation. These are particularly prevalent in photoredox catalysis. However, specific studies detailing the identification and characterization of radical intermediates in reactions involving this compound are not extensively documented in the scientific literature. Such investigations would typically involve techniques like electron paramagnetic resonance (EPR) spectroscopy or the use of radical trapping agents to intercept and identify the transient radical species.

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions proceed via a well-established catalytic cycle involving organometallic intermediates. The generally accepted mechanism for a Suzuki coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of coupling this compound with a boronic acid (R-B(OH)₂), the catalytic cycle can be described as follows:

Oxidative Addition: The active Palladium(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-limiting step and results in the formation of a planar organopalladium(II) intermediate.

Transmetalation: The organic group (R) from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide. This step forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Interactive Table: Suzuki-Miyaura Catalytic Cycle for this compound

| Step | Description | Reactants | Intermediate/Product |

| 1. Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)L₂ | Aryl-Pd(II)(Br)L₂ |

| 2. Transmetalation | Transfer of the R group from the boronate complex to the Pd(II) center. | Aryl-Pd(II)(Br)L₂, [R-B(OH)₃]⁻ | Aryl-Pd(II)(R)L₂ |

| 3. Reductive Elimination | Coupling of the two organic ligands and release from the Pd center. | Aryl-Pd(II)(R)L₂ | Aryl-R, Pd(0)L₂ |

Aryl = 2,3-difluoro-6-cyanophenyl; L = Ligand

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For transformations involving this compound, such data is not widely available in published literature.

Kinetic Studies: These would involve measuring reaction rates under varying conditions (concentration, temperature) to determine the reaction order with respect to each reactant and the catalyst. This information helps to elucidate the rate-determining step of a reaction. For example, in a Suzuki coupling, if the reaction is found to be first-order in the aryl bromide and zero-order in the boronic acid, it would support the oxidative addition being the rate-limiting step. The Hammett equation provides a framework for correlating kinetic data (log k/k₀) with substituent electronic effects (σ). wikipedia.org

Thermodynamic Studies: These investigations would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. This data determines the spontaneity and position of equilibrium of a reaction. Computational chemistry methods are often employed to estimate the thermodynamic parameters for proposed mechanistic pathways and intermediates, providing valuable insights where experimental data is scarce.

Apparent Activation Energies and Reaction Rates

Kinetic modeling of this consecutive reaction sequence as first-order processes has allowed for the determination of apparent activation energies. The hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) was found to have an apparent activation energy of 96.7 kJ·mol⁻¹. The subsequent hydrolysis of the amide to the carboxylic acid has a lower activation energy of 75.4 kJ·mol⁻¹ weizmann.ac.il. These values provide a reasonable estimate for the energetic barriers that might be expected for the analogous hydrolysis of this compound. The presence of the additional bromine atom in the 6-position could influence the electron density of the aromatic ring and the nitrile group, potentially altering the reaction rates and activation energies.

The following table summarizes the apparent activation energies for the hydrolysis of 2,6-difluorobenzonitrile, which serves as a model for understanding the transformation of this compound.

Table 1: Apparent Activation Energies for the Hydrolysis of 2,6-Difluorobenzonitrile

| Reaction Step | Apparent Activation Energy (kJ·mol⁻¹) |

|---|---|

| 2,6-Difluorobenzonitrile → 2,6-Difluorobenzamide | 96.7 weizmann.ac.il |

This data is for 2,6-difluorobenzonitrile and serves as an estimate for the analogous reactions of this compound.

Autocatalytic Processes in Hydrolysis Reactions

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction, leading to an acceleration of the reaction rate over time. In the context of nitrile hydrolysis, the formation of a carboxylic acid product could potentially catalyze the hydrolysis of the remaining nitrile, as the acidic product can protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

While the concept of autocatalysis in organic reactions is well-established, specific documented instances of autocatalytic hydrolysis of this compound or closely related substituted benzonitriles are not prominently featured in the scientific literature reviewed. General mechanisms of nitrile hydrolysis, both acid and base-catalyzed, typically involve the formation of an amide intermediate. In an un-catalyzed or water-mediated hydrolysis, the reaction can be slow. However, if the hydrolysis of this compound were to produce 6-bromo-2,3-difluorobenzoic acid, the in-situ generation of this acidic species could, in principle, lead to an autocatalytic cycle.

The hypothetical autocatalytic cycle would involve the following steps:

Initial uncatalyzed hydrolysis: A slow reaction of this compound with water to produce a small amount of 6-bromo-2,3-difluorobenzoic acid.

Protonation of the nitrile: The newly formed carboxylic acid protonates the nitrogen atom of another this compound molecule.

Nucleophilic attack: A water molecule attacks the now more electrophilic carbon atom of the protonated nitrile.

Formation of the product and regeneration of the catalyst: Subsequent steps lead to the formation of another molecule of 6-bromo-2,3-difluorobenzoic acid, which can then catalyze further reactions.

Further experimental studies would be required to definitively establish the presence and significance of autocatalytic processes in the hydrolysis of this compound.

Electron Transfer Processes in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the functionalization of aryl halides under mild conditions. These reactions are driven by single-electron transfer (SET) processes initiated by the absorption of visible light by a photocatalyst. In the context of transformations involving this compound, photoredox catalysis can facilitate reactions at the carbon-bromine bond.

The general mechanism for the photoredox-catalyzed activation of an aryl bromide like this compound typically involves the following key electron transfer steps:

Excitation of the Photocatalyst: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state.

Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer with the aryl bromide.

Reductive Quenching Cycle: A sacrificial electron donor in the reaction mixture first reduces the excited photocatalyst (PC*) to its radical anion form (PC•⁻). This highly reducing species then transfers an electron to the this compound, leading to the formation of a radical anion and cleavage of the C-Br bond to generate an aryl radical.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst (PC*) can directly donate an electron to the this compound, forming a radical cation of the photocatalyst (PC•⁺) and a radical anion of the aryl bromide. The radical anion then fragments to give the aryl radical and a bromide anion. The photocatalyst is returned to its ground state by accepting an electron from a sacrificial donor.

The resulting 2,3-difluorobenzonitrile (B1214704) radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions, such as cross-coupling with other organic fragments. The specific pathway and the efficiency of the electron transfer process are dependent on the redox potentials of the photocatalyst, the aryl halide, and any other species present in the reaction mixture.

While specific studies detailing the electron transfer processes for this compound are not extensively documented, the general principles of photoredox catalysis of aryl bromides provide a solid framework for understanding its reactivity in such transformations.

V. Derivatization Strategies and Applications in Advanced Chemical Synthesis

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The scaffold of 6-bromo-2,3-difluorobenzonitrile is a valuable starting point for the synthesis of pharmaceutical intermediates and lead compounds, particularly in the creation of heterocyclic systems known for their biological activity. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.

Quinazoline (B50416) derivatives, a class of compounds with a broad spectrum of pharmacological properties including anticancer and anti-inflammatory activities, can be synthesized from precursors structurally related to this compound. For instance, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have been synthesized and shown to possess antimicrobial and anti-inflammatory properties. researchgate.net The general synthetic approach often involves the reaction of a bromo-substituted anthranilic acid derivative, which can be conceptually derived from this compound, with various reagents to build the quinazoline core. researchgate.netgoogle.com

A representative pathway to such compounds involves the initial synthesis of a bromo-substituted benzoxazinone (B8607429) from the corresponding anthranilic acid. This intermediate is then reacted with different anilines to yield the final quinazolinone derivatives. researchgate.net The selection of substituents on the aniline (B41778) allows for the tuning of the biological activity of the final compounds. researchgate.net

Table 1: Examples of Biologically Active Quinazoline Derivatives Synthesized from Bromo-Substituted Precursors

| Derivative Class | Starting Material (Conceptual) | Key Synthetic Step | Potential Biological Activity |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | 5-Bromoanthranilic acid | Reaction with phenyl isothiocyanate and subsequent alkylation | Anticancer google.com |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | 5-Bromoanthranilic acid | Condensation with acetic anhydride (B1165640) followed by reaction with anilines | Antimicrobial, Anti-inflammatory researchgate.net |

Development of Novel Materials with Tailored Properties

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound an attractive precursor for the synthesis of novel materials with customized optical and electronic characteristics.

Applications in Material Science

In the field of material science, derivatives of this compound are of interest for the development of organic light-emitting diodes (OLEDs). The related compound, 2,6-difluorobenzonitrile (B137791), is a key intermediate in the synthesis of organic phosphorescent materials. google.com Specifically, it is a starting material for compounds like bis2-(4,6-difluoro-3-benzonitrile)pyridine-N,C2iridium(III), a blue phosphorescent emitter used in OLED devices. google.com The presence of the bromo- and additional fluoro-substituents in this compound offers a handle for further modification and tuning of the material's properties, such as emission wavelength, efficiency, and lifetime. The bromine atom, in particular, allows for the incorporation of this unit into larger conjugated systems via cross-coupling reactions, which is a common strategy for designing new OLED materials. google.com

Synthesis of Photoactive Materials

While direct synthesis of photoactive materials from this compound is not extensively documented in readily available literature, the synthesis of related photoactive compounds suggests its potential in this area. For example, photoactive ortho-fluoroazobenzenes have been synthesized from 2,6-difluoroaniline. researchgate.net Given that the amino group can be derived from a nitro group, and considering the synthetic routes to fluorinated nitroaromatics, it is plausible that this compound could be converted to a corresponding aniline derivative. This aniline could then be used to synthesize novel photochromic materials with tailored properties, where the bromo-substituent could serve as a point for further functionalization or for attachment to a polymer backbone. The electronic nature of the fluoro and nitrile groups would also be expected to influence the photochromic behavior of the resulting azobenzene (B91143) derivatives. researchgate.net

Derivatization for Polymer Chemistry

In polymer chemistry, the derivatization of this compound is primarily explored through the reactivity of its activated fluorine atoms in nucleophilic aromatic substitution reactions to form high-performance polymers. Specifically, related difluorobenzonitrile monomers are utilized in the synthesis of poly(arylene ether nitrile)s (PAENs). researchgate.netresearchgate.net These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net

The synthesis of PAENs typically involves the polycondensation of a difluorobenzonitrile monomer with a bisphenol in the presence of a weak base like potassium carbonate. researchgate.net The fluorine atoms, activated by the electron-withdrawing nitrile group, are displaced by the phenoxide ions to form the ether linkages of the polymer backbone. The bromine atom on the this compound monomer would be retained in the resulting polymer, providing a site for post-polymerization modification. This could include cross-linking or the attachment of other functional groups to further tailor the polymer's properties.

Table 2: Potential Polymer Architectures from this compound

| Polymer Class | Monomers | Polymerization Type | Key Polymer Properties |

| Bromo-functionalized Poly(arylene ether nitrile) | This compound, Bisphenol A | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance, post-polymerization functionalization site |

| Copolymers of Poly(arylene ether nitrile) | This compound, other difluorobenzonitriles, various bisphenols | Nucleophilic Aromatic Substitution | Tunable mechanical and thermal properties, modifiable solubility |

Utilization as a Building Block for Complex Molecular Architectures

The presence of multiple, orthogonally reactive sites on this compound makes it an excellent building block for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) allow for the formation of new carbon-carbon bonds at the bromo-position. researchgate.netnih.gov These reactions are known for their high functional group tolerance and are instrumental in constructing extended π-conjugated systems relevant to materials science and biaryls found in many pharmaceuticals.

Formation of Diverse Heterocyclic Scaffolds

Beyond the synthesis of quinazolines, this compound is a precursor for a variety of other heterocyclic scaffolds. The nitrile group can undergo addition reactions with nucleophiles or participate in cycloadditions, while the bromo- and fluoro-substituents can be involved in or direct cyclization pathways.

For example, the synthesis of substituted pyridines and fused pyridine (B92270) derivatives has been demonstrated from related substituted pyridine carbonitriles. researchgate.net A common strategy involves the transformation of a nitrile group into an amino or hydrazido group, which can then be cyclized with appropriate reagents to form fused pyrimidine (B1678525) or pyrazole (B372694) rings. researchgate.net Furthermore, novel benzofuran (B130515) derivatives have been synthesized from 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, showcasing the utility of bromo- and cyano-substituted aromatics in building diverse heterocyclic systems. The reactivity of the bromine atom in this compound allows for its incorporation into more complex structures prior to or following heterocycle formation, for instance, through a Sonogashira coupling to attach an alkyne which can then undergo further cyclization.

Table 3: Examples of Heterocyclic Scaffolds Accessible from Bromo-Cyano-Aromatic Precursors

| Heterocycle Class | Key Precursor Moiety | Common Synthetic Strategy |

| Pyrido[2,3-d]pyrimidines | Substituted aminopyridine carbonitrile | Cyclization with reagents like ethyl acetoacetate (B1235776) or urea (B33335) researchgate.net |

| Pyrazolo[3,4-b]pyridines | Substituted hydrazidopyridine carbonitrile | Reaction with reagents like acetic acid or phenylisothiocyanate researchgate.net |

| Benzofurans | Bromo-substituted oxopropanenitrile | Reaction with diazonium salts or hydrazonoyl halides |

| Substituted Pyridines | Dihalopyridine | Selective Sonogashira coupling |

Vi. Advanced Characterization Methodologies for 6 Bromo 2,3 Difluorobenzonitrile and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the molecular structure of 6-Bromo-2,3-difluorobenzonitrile. Each method offers unique insights into the molecule's composition and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. High-resolution NMR instruments are often required to fully resolve the complex splitting patterns that arise from proton-fluorine and carbon-fluorine couplings. The analysis is typically conducted using deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling constants are influenced by the surrounding bromine and fluorine substituents. The proton ortho to the bromine atom and the proton meta to the nitrile group will appear as distinct multiplets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon atom attached to the nitrile group (C≡N) typically appears in the 115-120 ppm range. The six aromatic carbons will show distinct signals, with their chemical shifts significantly affected by the electronegative fluorine and bromine atoms. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) will cause these signals to appear as doublets or triplets.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between them (³J_FF) provide definitive evidence for their relative positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H | 7.0 - 8.0 | Doublet of doublets (dd) or Multiplet (m) |

| ¹³C | 90 - 160 (aromatic/sp²), 115-120 (nitrile) | Singlets (s), Doublets (d), Triplets (t) due to C-F coupling |

| ¹⁹F | -110 to -150 | Doublets (d) due to F-F coupling |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) group, which is typically observed in the 2200–2260 cm⁻¹ region. Other significant peaks include those for aromatic C-H stretching, C=C ring stretching, and the characteristic C-F and C-Br stretching vibrations in the fingerprint region (below 1500 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the aromatic ring and the nitrile group are often strong in the Raman spectrum. researchgate.netresearchgate.net Studies on similar molecules like 2,6-difluorobenzonitrile (B137791) have utilized Raman spectroscopy to analyze vibrational modes. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1350 |

| C-Br | Stretching | 500 - 650 |

Mass spectrometry (MS) is a destructive technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for both identification and purity assessment. bldpharm.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (218.00 g/mol for C₇H₂BrF₂N). americanelements.com A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would involve the loss of the bromine atom, the nitrile group, or fluorine atoms, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 217/219 | [M]⁺ (Molecular Ion) |

| 138 | [M - Br]⁺ |

| 191/193 | [M - CN]⁺ |

| 112 | [M - Br - CN]⁺ |

Solid-State Structural Analysis

While spectroscopic methods reveal molecular connectivity, solid-state analysis provides precise information about the three-dimensional arrangement of atoms in the crystalline form.

Single-Crystal X-ray Diffraction (XRD) is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, typically through slow evaporation from a solvent mixture, XRD analysis can provide precise data on bond lengths, bond angles, and torsion angles. This technique would definitively confirm the substitution pattern on the benzene (B151609) ring and reveal intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

Single-Crystal X-ray Diffraction (XRD)

Elucidation of Molecular and Crystal Structures

Such structural data is fundamental and is typically presented in a detailed crystallographic data table. While specific data for this compound is not available, a representative table for a characterized benzonitrile (B105546) derivative is shown below.

Table 1: Representative Crystallographic Data for a Benzonitrile Derivative Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

| Dihedral Angle (phenol-benzonitrile) | 25.65 (3)° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting the physical properties of the material.

Hydrogen Bonding: In the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a strong intramolecular O—H⋯N hydrogen bond is observed, which stabilizes the molecular conformation. capotchem.cn In addition to intramolecular forces, intermolecular C—H⋯O and C—H⋯N interactions contribute to the formation of molecular sheets. capotchem.cn

π–π Stacking: These interactions are common in aromatic systems and play a significant role in the stability of the crystal lattice. In some crystal structures, π–π stacking interactions are indicated by the presence of adjacent red and blue triangles on the shape-index surface derived from Hirshfeld analysis. chemicalbook.com The absence of significant π–π interactions can also be a key structural feature. bldpharm.com For example, in the crystal packing of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, the lack of flat surface patches on the Curvedness surface suggests the absence of π–π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

For 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the Hirshfeld surface analysis indicated that H⋯H (39.2%) and C⋯H/H⋯C (27.1%) contacts are the most significant contributors to the crystal packing. capotchem.cn Other notable interactions included N⋯H/H⋯N (16.0%), O⋯H/H⋯O (8.3%), and C⋯C (6.2%) contacts. capotchem.cn

In another example, the Hirshfeld analysis of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine revealed that the most important contributions to the crystal packing are from H⋯H (42.2%), H⋯C/C⋯H (23.1%), and H⋯Br/Br⋯H (22.3%) interactions. bldpharm.com

Table 2: Representative Hirshfeld Surface Interaction Contributions for Benzonitrile and Related Derivatives

| Intermolecular Contact | Contribution (%) for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile capotchem.cn | Contribution (%) for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine bldpharm.com |

| H···H | 39.2 | 42.2 |

| C···H/H···C | 27.1 | 23.1 |

| N···H/H···N | 16.0 | Not specified |

| O···H/H···O | 8.3 | Not applicable |

| C···C | 6.2 | Not specified |

| H···Br/Br···H | Not applicable | 22.3 |

This quantitative data from Hirshfeld surface analysis is invaluable for a detailed understanding of the forces that dictate the supramolecular architecture of crystalline organic compounds.

Vii. Computational Chemistry Studies and Theoretical Analysis of 6 Bromo 2,3 Difluorobenzonitrile

Density Functional Theory (DFT) Calculations

No published studies were found that have performed DFT calculations on 6-Bromo-2,3-difluorobenzonitrile. Such calculations are essential for understanding the molecule at a quantum mechanical level.

Geometry Optimization and Conformational Analysis

Specific data on the optimized molecular geometry, bond lengths, bond angles, and dihedral angles for this compound, which would be derived from geometry optimization calculations, are not available in the scientific literature. Conformational analysis to identify the most stable isomer has not been reported.

Electronic Structure Analysis

A detailed analysis of the electronic properties of this compound is not present in current literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO, which are fundamental to understanding chemical reactivity and electronic transitions, have not been calculated and reported for this specific molecule. The HOMO-LUMO energy gap, a key indicator of molecular stability, is therefore also unknown.

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps for this compound. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, providing crucial insights into its intermolecular interactions and reactive sites.

Natural Bonding Orbital (NBO) Analysis

NBO analysis, which is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds, has not been reported for this compound. Data on stabilization energies (E(2)) from donor-acceptor interactions are consequently unavailable.

Global Chemical Reactivity Descriptors

Quantitative values for global chemical reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, which are derived from HOMO and LUMO energies, have not been determined for this compound.

The exploration of this compound's properties through computational methods presents a clear opportunity for future research contributions to the field of theoretical and computational chemistry.

Vibrational Frequency Analysis

Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, this analysis would be performed using DFT calculations, a method that has proven effective for similar molecules like 2-chloroquinoline-3-carboxaldehyde. nih.gov The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This results in a set of vibrational modes, each with a corresponding frequency and intensity.

These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov The analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra, providing a detailed understanding of the molecule's structural dynamics. For instance, the characteristic stretching frequencies of the C-Br, C-F, and C≡N bonds can be precisely identified.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be predicted using computational methods. These predictions are crucial for understanding the electronic transitions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating UV-Vis absorption spectra. rsc.orgekb.eg This approach calculates the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. For a molecule like this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π → π* or n → π* transitions, and how the different functional groups (bromo, fluoro, and nitrile) influence the absorption profile. The choice of the functional and basis set in the TD-DFT calculation is critical for obtaining accurate results that can be reliably compared with experimental spectra. sharif.edu

Prediction of Electronic Properties

Computational methods are also employed to predict the electronic properties of molecules, which are key to understanding their behavior in electric fields and their potential use in optical materials.

The first-order hyperpolarizability is a direct measure of a molecule's potential for second-order non-linear optical (NLO) applications. Molecules with large hyperpolarizability values are of interest for technologies like frequency doubling of light. Computational screening using DFT is a common strategy to identify promising NLO candidates. ekb.egjksus.org The calculations for this compound would involve determining the components of the hyperpolarizability tensor and the total hyperpolarizability value. The presence of both donor-like (bromo) and acceptor-like (fluoro, nitrile) groups can lead to intramolecular charge transfer, which is a key feature for enhancing NLO properties. nih.gov

Thermodynamic Property Computations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, can be computed from the vibrational frequency calculations. These properties are essential for understanding the molecule's stability and reactivity under different temperature and pressure conditions.

The standard statistical mechanical formulas are used to calculate these properties from the computed rotational and vibrational partition functions. nist.gov These calculations can provide valuable data on the heat capacity and the temperature dependence of the thermodynamic functions. Such computational data is particularly useful when experimental measurements are unavailable. For halogenated benzenes, predictive models based on computational results can estimate these properties for a wide range of related compounds. nih.gov

Comparison of Quantum Chemical Calculation Methods

A comprehensive review of scientific literature reveals a notable absence of published studies that directly compare different quantum chemical calculation methods for the compound this compound. While computational studies on related halogenated benzonitriles are available, they typically employ a single theoretical method, most commonly Density Functional Theory (DFT) with the B3LYP functional, to correlate theoretical predictions with experimental data such as vibrational spectra (FT-IR and Raman).

For instance, studies on similar molecules like 2-bromo-4-methylbenzonitrile (B184184) and various fluorinated benzonitrile (B105546) isomers have utilized the B3LYP functional, often paired with basis sets like 6-311++G(d,p), to investigate molecular geometry, vibrational frequencies, and other electronic properties. These studies generally report good agreement between the calculated and experimental values after applying scaling factors to the computed frequencies.

General comparisons of quantum chemical methods, such as the B3LYP and PBE functionals, have been conducted across a wide range of organic molecules. These comparisons highlight the strengths and weaknesses of each method. B3LYP, a hybrid functional, is often favored for its accuracy in predicting vibrational spectra and molecular geometries for many organic compounds. The PBE functional, a non-hybrid generalized gradient approximation (GGA) functional, is also widely used and can provide reliable results, sometimes at a lower computational cost.

However, without specific research focusing on this compound, it is not possible to present a detailed, data-driven comparison of how different quantum chemical methods perform in predicting its specific molecular and electronic properties. Such a study would be necessary to generate comparative data on bond lengths, bond angles, vibrational frequencies, and other quantum chemical parameters for this particular compound. The generation of a data table comparing these methods for this compound is therefore not feasible based on currently available scientific literature.

Viii. Comparative Studies with Analogous and Isomeric Compounds

Reactivity and Application Comparison with Structural Isomers

The isomers of bromo-difluorobenzonitrile, while sharing the same molecular formula (C₇H₂BrF₂N), exhibit distinct reactivity profiles due to the different positions of the halogen and nitrile substituents. This variation directly affects their utility as intermediates in organic synthesis.

6-Bromo-2,3-difluorobenzonitrile : In this isomer, the bromine atom is positioned adjacent to a fluorine atom and ortho to the nitrile group. This arrangement makes it a versatile building block. The bromine atom can participate in various cross-coupling reactions, while the fluorine atoms activate the ring for nucleophilic aromatic substitution (SₙAr).

2-Bromo-3,6-difluorobenzonitrile : This isomer features a bromine atom situated between the nitrile group and a fluorine atom. nih.gov The presence of reactive functional groups, including bromine, fluorine, and a cyano group, makes it a versatile compound in synthetic chemistry. The bromine and fluorine atoms can be substituted by other functional groups under specific reaction conditions.

3-Bromo-2,6-difluorobenzonitrile : With fluorine atoms flanking the nitrile group, this isomer's reactivity is heavily influenced by the strong electron-withdrawing nature of the ortho-fluorines. This activation is significant for reactions involving the nitrile group or the aromatic ring.

4-Bromo-2,6-difluorobenzonitrile (B47616) : This compound can be synthesized from 3,5-difluorobromobenzene. chemicalbook.comgoogle.com It serves as a precursor in the synthesis of other compounds and has been used in the production of methanoic acid and cyclohexane (B81311) ring fragments. biosynth.com The symmetrical placement of the fluorine atoms ortho to the nitrile group significantly influences its reactivity.

Table 1: Comparison of Structural Isomers

| Compound | Key Structural Feature | Expected Reactivity Highlights |

|---|---|---|

| This compound | Bromine ortho to nitrile, adjacent fluorine atoms | Versatile for cross-coupling and SₙAr reactions. |

| 2-Bromo-3,6-difluorobenzonitrile | Bromine between nitrile and fluorine | Participates in substitution and coupling reactions. |

| 3-Bromo-2,6-difluorobenzonitrile | Fluorines ortho to nitrile | Highly activated ring for nucleophilic substitution. |

| 4-Bromo-2,6-difluorobenzonitrile | Symmetrical ortho-fluorines, para-bromine | Used as a precursor in various syntheses. biosynth.com |

Reactivity Comparison with Related Difluorobenzonitriles

The presence of the bromine atom distinguishes this compound from its non-brominated counterparts, introducing an additional site for chemical modification.